molecular formula C12H11NO3 B1600333 ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE CAS No. 50784-69-5

ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE

Cat. No.: B1600333
CAS No.: 50784-69-5
M. Wt: 217.22 g/mol
InChI Key: FZUVKCRBONBOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-5-phenyl-isoxazole-4-carboxylate: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Chemical Reactions Analysis

Hydrogenation to Piperidine Derivatives

The tetrahydropyridine intermediate undergoes catalytic hydrogenation to form the saturated piperidine ring.

  • Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure (20–80 psi) .

  • Conditions : Solvents like methanol or tetrahydrofuran (THF), 0–60°C, 1–72 hours .

  • Outcome : Selective reduction without hydrogenolysis of the chloro substituent .

Example :

text
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-chloro-1H-indole → 5-Chloro-3-(1-methylpiperidin-4-yl)-1H-indole Catalyst: Pd/C (5% wt), H₂ (50 psi), MeOH, 40°C, 24h Yield: 92% [1][10]

Electrophilic Substitution

The 5-chloro group directs further electrophilic reactions to the 4- or 6-position of the indole ring :

  • Halogenation : Iodination at C5 using N-iodosuccinimide (NIS) and BF₃·Et₂O in dichloromethane .

  • Nitration : Limited by the electron-withdrawing chloro group but feasible under strongly acidic conditions.

Reductive Amination

The piperidinyl nitrogen can be alkylated or functionalized. For example:

  • N-Methylation : Treatment with methyl iodide in the presence of a base (e.g., NaHCO₃) .

Biological Derivatization

The compound serves as a precursor in medicinal chemistry for antiproliferative agents :

  • Reductive Amination : Reaction with aldehydes (e.g., m-piperidinylbenzaldehyde) followed by NaBH₄ reduction to form secondary amines .

  • Saponification : Conversion of ester derivatives (e.g., indole-2-carboxylates) to carboxylic acids using LiOH .

Structure-Activity Data :

DerivativeActivity (GI₅₀, nM)Target
5-Chloro-3-(m-piperidin-1-yl)-1H-indole-2-carboxylate29EGFR/BRAF
5-Chloro-3-(piperidin-4-yl)-1H-indole42MDM2

Stability and Degradation

  • Acidic Conditions : The piperidinyl group undergoes protonation but remains stable in trifluoroacetic acid during synthetic steps .

  • Oxidative Stability : Resists oxidation under ambient conditions but degrades in the presence of stro

Mechanism of Action

The mechanism of action of ethyl-5-phenyl-isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Biological Activity

Ethyl-5-phenyl-isoxazole-4-carboxylate (CAS 1143-82-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure, which is known for its pharmacological significance. The compound's molecular formula is C13H13NO3C_{13}H_{13}NO_3, and it exhibits a dihedral angle of 43.40° between the phenyl and isoxazole rings, indicating a degree of conformational flexibility that may influence its biological interactions .

1. Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of this compound. For instance, a recent investigation highlighted its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were found to be promising:

Bacterial Strain MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results suggest that this compound possesses significant antibacterial and antifungal activity, making it a candidate for further development in treating infections .

2. Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. Molecular docking studies indicate that it interacts effectively with proteins involved in inflammatory pathways. For example, compounds containing isoxazole moieties have been noted for their ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response . This mechanism suggests that this compound could be beneficial in managing conditions characterized by chronic inflammation.

3. Neuroprotective Effects

Research has indicated that isoxazole derivatives can exhibit neuroprotective properties. Specifically, this compound has been studied for its ability to antagonize the NMDA receptor, which plays a pivotal role in neurodegenerative diseases . This activity positions the compound as a potential therapeutic agent in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Experimental Findings

Several experimental studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against a panel of pathogens, confirming its broad-spectrum antimicrobial activity through both in vitro assays and molecular docking techniques .
  • Inflammation Models : In vivo models demonstrated that treatment with this compound significantly reduced markers of inflammation compared to control groups, suggesting its potential application in anti-inflammatory therapies .
  • Neuroprotection Studies : In vitro assays involving neuronal cell lines showed that the compound could protect against oxidative stress-induced cell death, providing a basis for future investigations into its neuroprotective mechanisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl-5-phenyl-isoxazole-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : Ultrasonic irradiation has been employed to enhance reaction efficiency and reduce side products in similar isoxazole derivatives. For example, condensation reactions under ultrasound (40 kHz, 60°C) improved yields by 15–20% compared to conventional heating . Key parameters include solvent choice (e.g., ethanol or THF), catalyst type (e.g., p-toluenesulfonic acid), and reaction time (4–8 hours). Post-synthesis purification via recrystallization (ethanol/water mixtures) and characterization by TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) are critical for purity validation .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the molecular structure of this compound?

  • Methodology : SC-XRD analysis involves data collection using Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL software are standard. Key metrics include R-factor convergence (<0.05), hydrogen bonding networks (e.g., C–H···O interactions), and anisotropic displacement parameters for non-H atoms . ORTEP-III is used for thermal ellipsoid visualization, ensuring accurate depiction of bond lengths and angles .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, isoxazole ring vibrations at 1600–1500 cm⁻¹) .
  • NMR : ¹H/¹³C NMR assignments (e.g., ester carbonyl at δ ~165 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 244) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data for this compound?

  • Methodology : DFT studies (e.g., B3LYP/6-311++G(d,p) basis set in Gaussian 09) predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Compare computed bond lengths/angles with XRD data (deviation <0.02 Å for heavy atoms). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

Q. How should researchers address contradictions between experimental and computational data (e.g., bond lengths, spectroscopic assignments)?

  • Methodology :

  • Cross-Validation : Use multiple techniques (e.g., XRD for geometry, NMR for proton environments) to verify computational models .
  • Parameter Adjustment : Re-optimize DFT functionals (e.g., M06-2X for non-covalent interactions) or solvent models (IEF-PCM for solution-phase NMR predictions) .
  • Error Analysis : Calculate root-mean-square deviations (RMSD) between experimental and theoretical values to identify systematic biases .

Q. What strategies optimize regioselectivity in isoxazole ring functionalization?

  • Methodology :

  • Catalyst Screening : Transition metals (e.g., Pd/Cu for cross-coupling) or organocatalysts (e.g., DMAP) improve selectivity at the 4-carboxylate position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitution reactions .

Q. How are intermolecular interactions analyzed to predict crystal packing behavior?

  • Methodology : Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H···H, C···O). For this compound, dominant interactions include C–H···O (25–30%) and π-π stacking (10–15%). Compare with Cambridge Structural Database (CSD) entries for similar compounds .

Q. What role do ring-puckering coordinates play in conformational analysis of the isoxazole moiety?

  • Methodology : Cremer-Pople parameters (e.g., total puckering amplitude, Θ) describe out-of-plane deviations. For planar isoxazole rings, Θ <5°, but substituents (e.g., phenyl groups) may induce minor puckering (Θ ~10°) .

Q. How is structure validation performed to ensure crystallographic data reliability?

  • Methodology :

  • PLATON Checks : Verify ADDSYM for missed symmetry, TWINABS for twinning, and Rint <0.05 for data quality .
  • Residual Density Maps : Ensure no unmodeled electron density peaks (>0.5 eÅ⁻³) near heavy atoms .

Q. Data Contradiction Resolution Framework

Contradiction Type Resolution Strategy Reference
XRD vs. DFT bond length mismatchRe-examine thermal parameters (ADPs) and refine hydrogen atom positions.
NMR vs. computed shiftsInclude solvent effects in DFT (IEF-PCM) or re-measure NMR in deuterated solvents.
IR peak absence in simulationsVerify basis set inclusion of polarization/diffuse functions (e.g., 6-311++G(d,p)).

Properties

IUPAC Name

ethyl 5-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-13-16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUVKCRBONBOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467257
Record name Ethyl 5-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50784-69-5
Record name Ethyl 5-phenyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydroxylamine hydrochloride (1.1 g.; 0.016 mol.) was added to a mixture of ethyl-2-benzoyl-3-dimethylaminopropenoate (3.71 g.; 0.015 mol.) and anhydrous sodium acetate (1.25 g.; 0.015 mol.) in 50 ml. of ether and 25 ml. of methanol at 25° C. After 16 hours, the solvent was removed by evaporation and the residue was extracted with five 50 ml. portions of ether. The ether extracts were combined, washed with water, dried, filtered, then concentrated to yield an oil which was further purified by evaporative distillation at 60° C. and 0.55 torr. to yield ethyl-5-phenyl-4-isoxazolecarboxylate (1.03 g.; 32% yield) as a colorless liquid having the following analysis:
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1 g of phenyl acetylene and 1.48 g of ethyl 2-chloro-2-hydroxyiminoacetate were dissolved in 20 ml chloroform, and 1.4 g of potassium carbonate was added thereto, and the mixture was stirred at room temperature for 16 hours. Water and aqueous ammonium chloride solution were added to the reaction solution, followed by extracting with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1), to give 1.2 g of ethyl 5-phenyl-4-isoxazole carboxylate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE
(3-Nitrophenyl)(oxo)acetic acid
ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE
(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE
(3-Nitrophenyl)(oxo)acetic acid
ETHYL-5-PHENYL-ISOXAZOLE-4-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.